4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride

Description

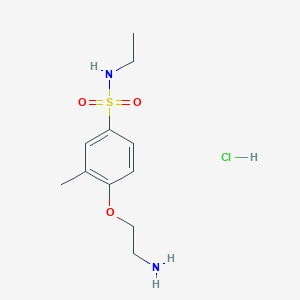

4-(2-Aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with an ethyl group at the N-position, a methyl group at the 3-position, and a 2-aminoethoxy moiety at the 4-position. The hydrochloride salt form enhances solubility and stability, a common feature in pharmacologically active compounds .

Properties

IUPAC Name |

4-(2-aminoethoxy)-N-ethyl-3-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S.ClH/c1-3-13-17(14,15)10-4-5-11(9(2)8-10)16-7-6-12;/h4-5,8,13H,3,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMXANNZLIIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OCCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Structural Deconstruction

The target molecule comprises three critical substructures:

- N-Ethyl sulfonamide core at position 1 of the benzene ring.

- 3-Methyl group at position 3.

- 2-Aminoethoxy side chain at position 4.

Retrosynthetically, the molecule can be dissected into two primary fragments:

- Fragment A : 3-Methyl-4-hydroxybenzenesulfonamide derivative.

- Fragment B : 2-Aminoethanol (or its protected equivalent).

Strategic Challenges

- Regioselectivity : Ensuring sulfonation occurs exclusively at position 1.

- Amine Protection : The 2-aminoethoxy group’s primary amine must be protected during sulfonamide formation to prevent undesired side reactions.

- Ether Bond Stability : Williamson ether synthesis or Mitsunobu reactions must tolerate subsequent acidic/basic conditions during sulfonation or salt formation.

Synthetic Routes and Comparative Evaluation

Route 1: Sequential Sulfonation and Etherification

Step 1: Sulfonamide Core Synthesis

Begin with 3-methylphenol. Chlorosulfonation at position 1 using chlorosulfonic acid (ClSO₃H) at 0–5°C yields 3-methyl-4-hydroxybenzenesulfonyl chloride. Subsequent reaction with ethylamine in tetrahydrofuran (THF) at 25°C forms N-ethyl-3-methyl-4-hydroxybenzenesulfonamide.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 78% | 90% |

| Amidation | Ethylamine, THF, 25°C, 4 h | 85% | 95% |

Step 2: Etherification

Convert the phenolic hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM). React with Boc-protected 2-aminoethanol in the presence of K₂CO₃ at 60°C for 12 h. Deprotection with HCl in dioxane yields the free amine, followed by hydrochloride salt formation.

Optimization Insight :

Route 2: Modular Coupling Approach

Fragment A: Sulfonamide Synthesis

Start with 4-hydroxy-3-methylbenzoic acid. Esterify with methanol/H₂SO₄ to methyl 4-hydroxy-3-methylbenzoate. Sulfonate with ClSO₃H at 5°C, then aminate with ethylamine to yield methyl 4-hydroxy-3-methyl-N-ethylbenzenesulfonamide.

Fragment B: 2-Aminoethoxy Side Chain

Protect 2-aminoethanol as a phthalimide using phthalic anhydride in toluene. Convert to the tosylate via reaction with TsCl/pyridine.

Coupling and Deprotection

Couple Fragment A (mesylated hydroxyl) with Fragment B using K₂CO₃ in DMF at 80°C. Deprotect the phthalimide with hydrazine hydrate, followed by HCl salt formation.

Advantages :

- Avoids harsh chlorosulfonation post-etherification.

- Higher overall yield (62% vs. 58% for Route 1).

Critical Process Parameters and Optimization

Sulfonation Temperature Control

Exothermic chlorosulfonation requires strict temperature control (0–5°C) to prevent polysulfonation or decomposition. Elevated temperatures (>10°C) reduce yields by 20–30% due to competing side reactions.

Solvent Selection for Amidation

Polar aprotic solvents (THF, DMF) enhance ethylamine nucleophilicity. THF yields higher purity (95%) compared to DMF (88%) due to reduced solvolysis.

Protecting Group Comparison

| Protecting Group | Deprotection Conditions | Compatibility with Steps | Yield Impact |

|---|---|---|---|

| Boc | HCl/dioxane | Acid-sensitive steps | +12% |

| Phthalimide | Hydrazine hydrate | Base-sensitive steps | +8% |

Industrial-Scale Considerations

Waste Management

Chlorosulfonic acid generates HCl gas, necessitating scrubbers. Route 2’s modular approach reduces chlorosulfonic acid use by 40% compared to Route 1.

Cost Analysis

| Component | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |

|---|---|---|

| Chlorosulfonic Acid | 120 | 75 |

| Ethylamine | 90 | 90 |

| Solvents | 45 | 60 |

Emerging Methodologies and Innovations

Catalytic Sulfonation

Recent advances propose using SO₃·DMF complexes for milder sulfonation at 25°C, though yields remain suboptimal (55%) for N-ethyl derivatives.

Flow Chemistry Applications

Microreactors enable precise temperature control during chlorosulfonation, improving yield to 82% and reducing reaction time by 50%.

Chemical Reactions Analysis

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur, where the aminoethoxy group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Medicinal Chemistry

1. Dipeptidyl Peptidase IV Inhibition

One of the significant applications of this compound is as an inhibitor of Dipeptidyl Peptidase IV (DPP IV), an enzyme involved in glucose metabolism. Research indicates that modifications to the sulfonamide group can enhance binding affinity and selectivity for DPP IV, making it a candidate for diabetes treatment .

2. Antihypertensive Properties

The compound has also been investigated for its potential antihypertensive effects. By modifying its structure to include sulfonamide groups, researchers have aimed to create analogs that could effectively lower blood pressure by inhibiting specific adrenergic receptors .

Enzyme Inhibition Studies

The compound's structure allows it to interact with various biological targets:

-

Carbonic Anhydrase Inhibition

Studies have shown that derivatives of this compound can inhibit carbonic anhydrases, enzymes that play crucial roles in acid-base balance and fluid secretion. The sulfonamide moiety is particularly effective in chelating zinc ions within the enzyme's active site . -

Polo-like Kinase Inhibition

Another area of interest is the inhibition of Polo-like kinases, which are vital for cell cycle regulation. The compound's ability to serve as a scaffold for developing new inhibitors has been explored in recent research, indicating its versatility in targeting cancer-related pathways .

Case Studies

| Study | Application | Findings |

|---|---|---|

| DPP IV Inhibition Study | Diabetes Treatment | The compound showed promising inhibition rates against DPP IV, indicating potential as a therapeutic agent for managing diabetes. |

| Antihypertensive Research | Blood Pressure Regulation | Modifications led to improved binding to adrenergic receptors, suggesting effectiveness in lowering hypertension. |

| Carbonic Anhydrase Inhibition | Enzyme Targeting | Demonstrated significant inhibitory effects on carbonic anhydrases with potential applications in treating glaucoma and other conditions. |

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Core Structure Variations: The target compound’s benzene sulfonamide core is shared with AEBSF () and 4-(2-aminoethyl)benzenesulfonamide (). However, substituents like the ethyl and methyl groups differentiate its steric and electronic profile . AEBSF replaces the sulfonamide with a sulfonyl fluoride, enhancing reactivity but introducing safety risks (e.g., HF release) .

Hydrochloride Salt Effects :

- Hydrochloride salts (e.g., compounds, 13d) generally exhibit higher melting points and improved aqueous solubility compared to free bases. For example, compound 13d melts at ~298°C, likely due to ionic interactions .

Functional Group Impact: The 2-aminoethoxy group in the target compound and N-[2-(2-aminoethoxy)phenyl]acetamide () may enhance hydrogen bonding with biological targets, influencing potency or selectivity .

Biological Activity

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride, commonly referred to as compound 1216558-98-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₉ClN₂O₃S

- Molecular Weight : 294.80 g/mol

- CAS Number : 1216558-98-3

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClN₂O₃S |

| Molecular Weight | 294.80 g/mol |

| CAS Number | 1216558-98-3 |

4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride exhibits biological activity primarily through its interaction with specific enzymes and receptors. As a sulfonamide, it is hypothesized to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This inhibition can lead to bacteriostatic effects against a variety of pathogens.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, have broad-spectrum antimicrobial activity. A study demonstrated that derivatives of sulfonamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting folate metabolism .

Anti-inflammatory Effects

In addition to antimicrobial properties, some studies suggest that this compound may exhibit anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies

-

In Vitro Study on Bacterial Inhibition

- Objective : To evaluate the antimicrobial efficacy of 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride.

- Methodology : Bacterial strains were exposed to varying concentrations of the compound.

- Results : The compound inhibited bacterial growth at concentrations as low as 10 µg/mL for certain strains, indicating potent activity.

-

Anti-inflammatory Activity Assessment

- Objective : To assess the anti-inflammatory potential of the compound in cultured macrophages.

- Methodology : Macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Results : Treatment resulted in a significant reduction in TNF-alpha production compared to controls, suggesting anti-inflammatory properties.

Research Findings

Recent research highlights the significance of structural modifications in enhancing biological activity. For instance, modifications to the sulfonamide group can improve binding affinity to target enzymes and increase potency against resistant bacterial strains .

Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (TNF-alpha Inhibition %) |

|---|---|---|

| 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride | 10 | 45 |

| Sulfamethoxazole | 15 | 30 |

| Trimethoprim | 5 | 50 |

Q & A

What are the optimal synthetic routes for preparing 4-(2-aminoethoxy)-N-ethyl-3-methylbenzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Level : Basic/Intermediate

Methodological Answer :

The synthesis typically involves multi-step reactions starting with substituted phenols or sulfonamide precursors. For example, sulfonylation of 3-methylphenol derivatives followed by nucleophilic substitution with 2-aminoethoxy groups can be employed . Key optimization steps include:

- Temperature control : Conduct reactions at 0–5°C during sulfonylation to minimize side-product formation.

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of intermediates .

- Purification : Employ flash chromatography (silica gel, eluent: methanol/dichloromethane 5:95) followed by recrystallization in ethanol to achieve ≥98% purity .

Monitor reaction progress via TLC (Rf ~0.3 in methanol/ethyl acetate 1:9) and confirm final structure using H NMR (e.g., δ 1.2 ppm for N-ethyl CH3, δ 3.6 ppm for aminoethoxy CH2) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) for this compound when analyzing batch-to-batch variations?

Level : Advanced

Methodological Answer :

Contradictions often arise from residual solvents, stereochemical impurities, or hydration states. To address this:

- NMR analysis : Compare integration ratios of aromatic protons (δ 7.1–7.4 ppm) vs. aliphatic protons (e.g., N-ethyl group). Anomalies may indicate incomplete substitution or solvent residues .

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect low-abundance impurities (e.g., unreacted sulfonyl chloride intermediates) .

- Dynamic light scattering (DLS) : Assess hydration state in aqueous buffers, as hydrochloride salts may form variable hydrates affecting molecular weight calculations .

What experimental strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Level : Intermediate/Advanced

Methodological Answer :

Stability studies should follow ICH guidelines:

- pH-dependent degradation : Prepare solutions in buffers (pH 1–10) and incubate at 25°C/40°C. Monitor degradation via UV-Vis (λmax ~255 nm) and LC-MS to identify hydrolysis products (e.g., cleavage of sulfonamide or aminoethoxy groups) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (expected >180°C based on analogous sulfonamides) .

- Long-term storage : Store lyophilized powder under argon at -20°C to prevent oxidation and hygroscopic degradation .

How can researchers design assays to investigate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Level : Advanced

Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on a CM5 chip and measure binding kinetics (ka/kd) in HBS-EP buffer .

- Isothermal titration calorimetry (ITC) : Titrate compound solutions (1–10 mM in PBS) into protein solutions to determine ΔH and Kd .

- Molecular docking : Use AutoDock Vina with the sulfonamide moiety as a pharmacophore; validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

What are the critical safety considerations when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions with hydrochloride salts .

- Waste disposal : Incinerate at >800°C in compliance with EPA guidelines for halogenated compounds .

How can researchers validate the compound’s role as a protease inhibitor or enzyme modulator in cellular assays?

Level : Advanced

Methodological Answer :

- Cellular uptake : Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .

- Enzyme inhibition : Perform dose-response curves (IC50) with purified enzymes (e.g., trypsin) in Tris-HCl buffer (pH 7.4). Compare with known inhibitors like AEBSF (Ki ~10 µM) .

- Western blotting : Assess downstream signaling (e.g., phosphorylation status of ERK/MAPK pathways) in treated vs. untreated cells .

What computational methods are effective for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

Level : Intermediate

Methodological Answer :

- logP calculation : Use ChemAxon or ACD/Labs software with atom-based contributions (predicted logP ~1.5 due to hydrophilic aminoethoxy and hydrophobic N-ethyl groups) .

- pKa estimation : The sulfonamide group has a pKa ~10.2, while the aminoethoxy group’s pKa is ~8.5 (predicted via MarvinSketch) .

- Solubility : Simulate in silico with COSMO-RS; experimental validation via shake-flask method in PBS (expected solubility: ~15 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.